molecular formula C7H5F3N2O2 B12095913 6-Methyl-3-nitro-2-(trifluoromethyl)pyridine

6-Methyl-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B12095913
M. Wt: 206.12 g/mol
InChI Key: GTSPKZJMGPPHEV-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3N2O2. This compound is part of the trifluoromethylpyridine family, which is known for its unique chemical properties due to the presence of both a trifluoromethyl group and a nitro group on the pyridine ring. These properties make it valuable in various scientific and industrial applications, particularly in the fields of agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 6-methyl-2-(trifluoromethyl)pyridine. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-2-(trifluoromethyl)pyridine is largely influenced by its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-nitro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of a nitro group and a trifluoromethyl group on the pyridine ring makes it particularly valuable in the synthesis of compounds with enhanced stability and bioactivity .

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

6-methyl-3-nitro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F3N2O2/c1-4-2-3-5(12(13)14)6(11-4)7(8,9)10/h2-3H,1H3

InChI Key

GTSPKZJMGPPHEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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